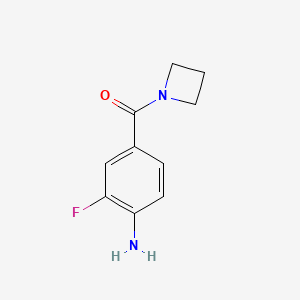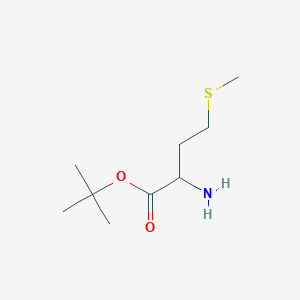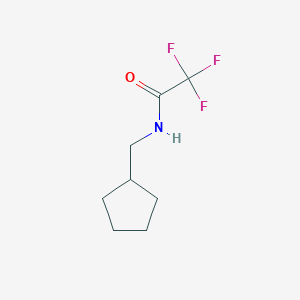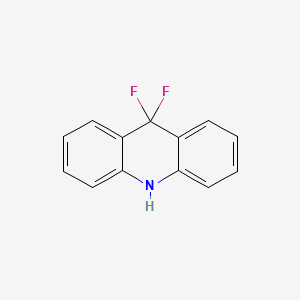![molecular formula C8H7BrN4O B12091316 3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide CAS No. 1199590-78-7](/img/structure/B12091316.png)
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1H-pyrrolo[2,3-B]pyridine, followed by amination and subsequent carboxamidation. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and migration .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features but lacking the amino and carboxamide groups.
1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile: Another related compound with a nitrile group instead of the carboxamide group.
Uniqueness
3-Amino-5-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the amino and carboxamide groups enhances its potential as an enzyme inhibitor and provides additional sites for chemical modification, making it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
1199590-78-7 |
|---|---|
Fórmula molecular |
C8H7BrN4O |
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
3-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7BrN4O/c9-3-1-4-5(10)6(7(11)14)13-8(4)12-2-3/h1-2H,10H2,(H2,11,14)(H,12,13) |
Clave InChI |
NIGFOJRFESNDTN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=C(N2)C(=O)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)

![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)


![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)




![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
